(5Z)-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a combination of pyrazole, imidazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE involves multiple steps, starting with the preparation of the pyrazole and imidazole intermediates. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . The imidazole ring is typically formed via a multicomponent reaction involving an aldehyde, an amine, and a nitrile . The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which can modulate the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Known for their biological activities and used in drug discovery.
Imidazole derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Furan derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of pyrazole, imidazole, and furan rings, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C20H21N5O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H21N5O5S/c1-29-17-5-4-13(9-14(17)11-23-7-6-18(22-23)25(27)28)10-16-19(26)24(20(31)21-16)12-15-3-2-8-30-15/h4-7,9-10,15H,2-3,8,11-12H2,1H3,(H,21,31)/b16-10- |
InChI Key |
ZQSZUYFAAIEOIN-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)CN4C=CC(=N4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)CN4C=CC(=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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